molecular formula C18H15Cl2NO3S B281708 2,5-dichloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

2,5-dichloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

Cat. No. B281708
M. Wt: 396.3 g/mol
InChI Key: QIMNDPSXUMNEOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide, also known as TDBSF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TDBSF belongs to the class of sulfonamide compounds and is known to exhibit various biological activities, including anti-inflammatory, antitumor, and neuroprotective effects.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways involved in inflammation, tumor growth, and neuroprotection. 2,5-dichloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammation and immune response. It has also been reported to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell survival.
Biochemical and Physiological Effects:
2,5-dichloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in vitro and in vivo. 2,5-dichloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating various signaling pathways. Moreover, 2,5-dichloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been found to reduce oxidative stress and inflammation in the brain, thus exhibiting neuroprotective effects.

Advantages and Limitations for Lab Experiments

2,5-dichloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Moreover, it exhibits a wide range of biological activities, making it a versatile tool for studying various physiological and pathological processes. However, 2,5-dichloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide also has some limitations. It has poor solubility in water, which can limit its use in some experimental settings. Moreover, the mechanism of action of 2,5-dichloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is not fully understood, which can make it challenging to interpret the results of some experiments.

Future Directions

Several future directions can be explored in the study of 2,5-dichloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide. One potential avenue of research is to investigate the potential of 2,5-dichloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide as a therapeutic agent for various inflammatory and neurodegenerative diseases. Another direction is to explore the use of 2,5-dichloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide as a tool for studying various signaling pathways involved in inflammation, tumor growth, and neuroprotection. Moreover, the development of more efficient synthesis methods and the exploration of novel derivatives of 2,5-dichloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide could lead to the discovery of compounds with improved biological activity and pharmacological properties.
Conclusion:
In conclusion, 2,5-dichloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a sulfonamide compound that exhibits various biological activities, including anti-inflammatory, antitumor, and neuroprotective effects. The synthesis of 2,5-dichloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves the condensation reaction of 2,5-dichlorobenzenesulfonyl chloride with 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine. 2,5-dichloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has several advantages for lab experiments, but also has some limitations. Several future directions can be explored in the study of 2,5-dichloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide, including its potential as a therapeutic agent and as a tool for studying various signaling pathways.

Synthesis Methods

The synthesis of 2,5-dichloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves the condensation reaction of 2,5-dichlorobenzenesulfonyl chloride with 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine. The reaction is carried out in the presence of a base such as triethylamine and an organic solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure 2,5-dichloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide.

Scientific Research Applications

2,5-dichloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 2,5-dichloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has also been found to possess antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. Moreover, 2,5-dichloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Molecular Formula

C18H15Cl2NO3S

Molecular Weight

396.3 g/mol

IUPAC Name

2,5-dichloro-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide

InChI

InChI=1S/C18H15Cl2NO3S/c19-11-5-7-15(20)18(9-11)25(22,23)21-12-6-8-17-14(10-12)13-3-1-2-4-16(13)24-17/h5-10,21H,1-4H2

InChI Key

QIMNDPSXUMNEOO-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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